molecular formula C19H15N3O5 B11124106 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11124106
M. Wt: 365.3 g/mol
InChI Key: VMVIVFPBHRLGBU-UHFFFAOYSA-N
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Description

3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring multiple functional groups, including hydroxyl, carbonyl, and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable pyridine derivative, the pyrrole ring can be constructed through a cyclization reaction involving an appropriate dicarbonyl compound.

    Introduction of the Furan and Oxazole Rings: The furan and oxazole rings can be introduced through condensation reactions with corresponding aldehydes or ketones.

    Hydroxylation and Carbonylation: The hydroxyl and carbonyl groups are introduced via selective oxidation and acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The heterocyclic rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted heterocycles.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of heterocyclic rings often correlates with biological activity, making it a candidate for drug discovery.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Its structural complexity suggests it might interact with multiple biological targets, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The heterocyclic rings might facilitate binding to active sites, while the functional groups could participate in hydrogen bonding or hydrophobic interactions, modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.

Properties

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-pyridin-3-yl-2H-pyrrol-5-one

InChI

InChI=1S/C19H15N3O5/c1-10-5-6-13(26-10)17(23)15-16(12-4-3-7-20-9-12)22(19(25)18(15)24)14-8-11(2)27-21-14/h3-9,16,24H,1-2H3

InChI Key

VMVIVFPBHRLGBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)C4=NOC(=C4)C)O

Origin of Product

United States

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